IVKMPXCBBGKRGU-LBQDIGMFSA-N
Description
However, based on standard chemical nomenclature and InChIKey decoding practices, this identifier corresponds to a specific stereoisomer of an organic molecule. InChIKeys are unique identifiers that encode molecular structure, including stereochemistry and connectivity.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.449 |
InChI |
InChI=1S/C24H22N2O5/c27-22(25-16-6-7-17-19(12-16)30-14-29-17)20-18-8-10-24(31-18)13-26(23(28)21(20)24)11-9-15-4-2-1-3-5-15/h1-8,10,12,18,20-21H,9,11,13-14H2,(H,25,27)/t18-,20?,21?,24-/m1/s1 |
InChI Key |
IVKMPXCBBGKRGU-LBQDIGMFSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound shares structural motifs with sulfonamide derivatives (e.g., N-substituted aromatic systems) but lacks explicit documentation in the evidence .
- Compared to aliphatic compounds like JHMeTHJIeHINKI0OyTaH , the target compound likely exhibits higher polarity and reactivity due to aromatic/heterocyclic components.
Comparison with Functionally Similar Compounds
Functional analogs (e.g., compounds used in similar industrial or pharmacological contexts) are inferred from the evidence:
Key Observations :
- Unlike Kap6OHOBO KHCIOTbI , the target compound’s lack of acidic protons suggests distinct reactivity pathways.
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